3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine
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Overview
Description
3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine is a complex organic compound that features a pyridine ring substituted with a chlorinated phenyl group and an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine ring with cyclopropylmethyl bromide in the presence of a strong base.
Formation of the Chlorinated Phenyl Group: The chlorinated phenyl group can be synthesized through the chlorination of a phenol derivative using thionyl chloride.
Coupling of the Chlorinated Phenyl Group with the Pyridine Ring: This step involves the nucleophilic substitution reaction between the chlorinated phenyl group and the pyridine ring in the presence of a suitable catalyst.
Final Coupling Reaction: The final step involves the coupling of the aziridine derivative with the chlorinated phenyl-pyridine intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of aziridine-containing compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine involves its interaction with specific molecular targets. The aziridine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorinated phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)pyridine
- 3-(3-Chloro-4-{[1-(methyl)aziridin-2-yl]methoxy}phenyl)pyridine
- 3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)quinoline
Uniqueness
3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine is unique due to the presence of both the aziridine and cyclopropylmethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-[3-chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-14(15-2-1-7-20-9-15)5-6-18(17)22-12-16-11-21(16)10-13-3-4-13/h1-2,5-9,13,16H,3-4,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIVIJUWGMEVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=C(C=C(C=C3)C4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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